2,2',3,3',4,5',6'-Heptachlorobiphenyl

Descripción

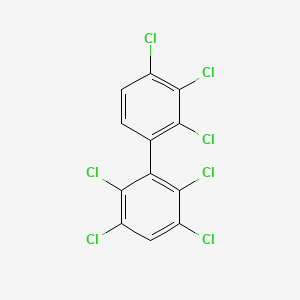

Structure

2D Structure

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-1-4(9(16)12(5)19)8-10(17)6(14)3-7(15)11(8)18/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOYNJAHPUASHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074164 | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-70-4 | |

| Record name | PCB 177 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5',6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5',6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEE72YP9XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Chlorination of Biphenyl Under Controlled Conditions

The most common and foundational method for preparing this compound involves the selective chlorination of biphenyl. This process requires precise control of reaction conditions such as temperature, chlorine gas concentration, catalysts, and reaction time to ensure the chlorines are introduced at the desired positions on the biphenyl rings.

- Catalysts : Lewis acids such as iron(III) chloride or aluminum chloride are often employed to facilitate electrophilic aromatic substitution.

- Reaction medium : Chlorination is typically conducted in an inert solvent to moderate the reaction rate and improve selectivity.

- Temperature control : Lower temperatures favor selective chlorination and reduce over-chlorination or formation of unwanted isomers.

Catalytic Coupling of Chlorinated Biphenyl Precursors

An alternative synthesis route involves the catalytic coupling of chlorinated biphenyl intermediates. For example, coupling 2,2',3,4',5,6,6'-Heptachlorobenzaldehyde with phenyl sodium under controlled conditions can yield the target heptachlorobiphenyl congener.

- This method allows for greater control over substitution patterns by preparing chlorinated precursors with specific chlorine placements before coupling.

- Catalysts such as palladium or nickel complexes may be used to promote the coupling reaction.

- Reaction conditions such as solvent choice, temperature, and stoichiometry are optimized to maximize yield and purity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Controlled chlorination of biphenyl | Chlorine gas, FeCl3 or AlCl3 | Low to moderate temperature, inert solvent | Simple, direct chlorination | Requires precise control to avoid over-chlorination and isomer mixtures |

| Catalytic coupling of chlorinated precursors | Chlorinated biphenyl aldehydes, phenyl sodium, Pd or Ni catalysts | Controlled temperature, inert atmosphere | High regioselectivity, tailored substitution | Multi-step synthesis, precursor preparation needed |

Chemical Reaction Considerations During Preparation

- Oxidation and Reduction Reactions: While primarily focused on chlorination and coupling, the compound can undergo oxidation (e.g., via cytochrome P450 enzymes) and reduction under specific conditions, which may affect stability during synthesis or downstream processing.

- Substitution Reactions: Halogen substitution reactions may be employed to modify or fine-tune the chlorine pattern, although these are less common in the initial preparation phase.

Análisis De Reacciones Químicas

2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by strong oxidizing agents, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2,2’,3,3’,4,5’,6’-Heptachlorobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Heptachlorobiphenyls

Heptachlorobiphenyls differ in chlorine substitution patterns, which influence their physicochemical properties, environmental behavior, and toxicity. Below is a detailed comparison of PCB-175 with key analogs:

Structural and Physicochemical Properties

Notes:

- <sup>b</sup>Estimated based on structural similarity to PCB-179 (LogP = 7.92) .

- <sup>c</sup>PCB-180 data from analogs with similar substitution patterns .

Environmental Persistence and Bioaccumulation

- PCB-175 : Low aqueous solubility (4.82 × 10⁻⁶ g/L) and high LogP (~7.9) suggest strong adsorption to organic matter in soil/sediment and bioaccumulation in fatty tissues .

- PCB-180 and PCB-189 : Similar hydrophobicity (LogP ~7.9–8.0) implies comparable persistence. However, coplanar congeners like PCB-189 (with adjacent meta-para chlorines) exhibit slower degradation due to resistance to enzymatic attack .

Analytical Differentiation

- Chromatographic Behavior : PCB-175 can be distinguished from analogs like PCB-173 and PCB-174 via GC-MS or LC-MS/MS based on retention times and fragmentation patterns. For example, PCB-175 (2,2',3,3',4,5',6-substitution) shows distinct ion clusters compared to PCB-174 (2,2',3,3',4,5,6'-substitution) .

- Standard Reference Materials : PCB-175 is commercially available as a certified standard (e.g., 100 µg/mL in isooctane) for calibration in environmental monitoring .

Toxicity Profiles

- Non-Coplanar Congeners (e.g., PCB-175): Lower dioxin-like toxicity due to lack of coplanar structure. However, neurotoxic and endocrine-disrupting effects are reported in animal studies .

- Coplanar Congeners (e.g., PCB-189) : Bind to the aryl hydrocarbon receptor (AhR) with high affinity, inducing cytochrome P450 enzymes and mimicking dioxin toxicity .

Environmental and Health Implications

- Soil/Water Systems : PCB-175 is rarely detected in crops (e.g., strawberries) irrigated with treated wastewater, likely due to its strong adsorption to soil organic matter .

Actividad Biológica

2,2',3,3',4,5',6'-Heptachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, known for its complex structure and significant biological activity. This compound has been studied extensively due to its potential health risks and environmental persistence. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator , binding to the xenobiotic response element (XRE) promoter region of genes involved in metabolic processes. This interaction leads to the expression of several phase I and II xenobiotic metabolizing enzyme genes, notably the CYP1A1 gene . Such activation plays a crucial role in the biotransformation and detoxification processes within biological systems.

Pharmacokinetics

This compound exhibits resistance to metabolism , which contributes to its long-term bioaccumulation in organisms. Its persistence can lead to chronic exposure effects, including endocrine disruption and neurotoxicity. Studies indicate that this compound can alter neurotransmitter levels in the brain, particularly affecting dopamine pathways.

Cellular Effects

The cellular effects of this compound are significant:

- Endocrine Disruption : It may interfere with hormonal signaling pathways, potentially leading to reproductive disorders and developmental issues.

- Neurotoxicity : Alterations in neurotransmitter levels can contribute to neurodevelopmental disorders and cognitive impairments.

- Carcinogenic Potential : Evidence suggests that PCBs may be linked to various cancers due to their ability to induce oxidative stress and DNA damage .

Case Studies

- Endocrine Disruption : A study examining the effects of PCBs on maternal health showed that exposure to compounds like this compound was associated with altered hormone levels in pregnant women, leading to adverse outcomes in offspring development .

- Neurodevelopmental Impact : Research involving animal models indicated that exposure to this PCB congener resulted in significant behavioral changes associated with dopamine dysregulation. These findings suggest a potential link between PCB exposure and increased risk for neurodevelopmental disorders.

Data Tables

The following table summarizes key biochemical properties and effects of this compound:

| Property/Effect | Description |

|---|---|

| Chemical Structure | C₁₂H₃Cl₇ (Molecular weight: 395.323 g/mol) |

| Mechanism of Action | Ligand-activated transcriptional activator; binds to XRE promoter |

| Key Enzymes Induced | CYP1A1 (phase I), various phase II enzymes |

| Bioaccumulation Potential | High; resistant to metabolic degradation |

| Health Impacts | Endocrine disruption; neurotoxicity; potential carcinogenic effects |

Q & A

Q. How can 2,2',3,3',4,5',6'-Heptachlorobiphenyl (PCB 177) be reliably identified in environmental samples?

Methodological Answer: Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or GC-QTOF-MS (quadrupole time-of-flight MS) for isomer-specific identification. This compound’s CAS number (52663-70-4) and molecular weight (395.33 g/mol) should be cross-referenced with certified reference materials (CRMs) such as "PCB No. 177 10 µg/mL in Isooctane" (DRE-L20017700IO) . Ensure retention time alignment and isotopic pattern matching to avoid misidentification with co-eluting congeners like PCB 183 or PCB 174 .

Q. What are the key physicochemical properties of PCB 177 relevant to environmental fate studies?

Methodological Answer: PCB 177 has a solubility of 4.82 × 10⁻⁶ g/L in water at 20°C, calculated using the Yalkowsky equation . Its log Kow (octanol-water partition coefficient) is estimated to be ~7.2, indicating high bioaccumulation potential. These properties guide experimental designs for partitioning studies (e.g., soil-water systems) and inform models for environmental persistence .

Q. What validated extraction methods are recommended for PCB 177 in biological matrices?

Methodological Answer: Use accelerated solvent extraction (ASE) with hexane:acetone (1:1 v/v) for lipid-rich tissues, followed by cleanup via sulfuric acid treatment and Florisil column chromatography. Recovery rates should be validated using spiked matrices (e.g., fish liver) and compared against CRMs like BZ-192-5MG (2,3,3’,4,5,5’,6-Heptachlorobiphenyl) to ensure >85% recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific toxicity data for PCB 177 and its structural analogs?

Methodological Answer: Employ in vitro assays (e.g., Ah receptor binding) paired with molecular docking simulations to assess structure-activity relationships (SAR). For example, PCB 177’s 2,2',3,3',4,5',6'-chlorination pattern may confer distinct toxicokinetics compared to PCB 170 (2,2',3,3',4,4',5-Heptachlorobiphenyl). Cross-validate findings using EPA ToxCast data and isomer-specific CRMs (e.g., BZ-170-5MG) .

Q. What advanced analytical techniques differentiate PCB 177 from co-eluting congeners in complex mixtures?

Methodological Answer: GC×GC-TOF-MS (comprehensive two-dimensional GC) provides superior separation for complex polychlorinated biphenyl (PCB) matrices. For instance, PCB 177 (RT = 23.1 min) can be resolved from PCB 174 (RT = 22.8 min) using a non-polar × mid-polar column set. Confirm identities using electron capture negative ionization (ECNI) spectra and NIST library matches .

Q. How should researchers design experiments to investigate PCB 177’s photodegradation pathways?

Methodological Answer: Conduct UV irradiation studies (λ = 254 nm) in organic solvents (e.g., hexane) and monitor degradation products via LC-Orbitrap-MS. Key intermediates like 2,2',3,4,5',6-hexachlorobiphenyl can be identified using fragmentation patterns and compared to synthetic standards (e.g., BZ-154J1-2ML). Quantum yield calculations should account for solvent polarity and light intensity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.